Methyl 2-amino-3,5-dichlorobenzoate
Description
Structural Significance and Research Context of Halogenated Benzoate (B1203000) Esters
Halogenated benzoate esters, a class of compounds to which Methyl 2-amino-3,5-dichlorobenzoate belongs, are of considerable interest in chemical research. The presence of halogen atoms on the benzene (B151609) ring can significantly influence the molecule's electronic properties, reactivity, and biological activity. For instance, the position and nature of the halogen can affect the acidity of the carboxylic acid precursor and the reactivity of the ester.
Research has shown that the introduction of halogenated benzoyl groups can enhance the biological activity of parent molecules. For example, the esterification of altholactone (B132534) with halogenated benzoates led to derivatives with improved anti-fungal properties. nih.gov Furthermore, the position of electron-withdrawing groups like chlorine on the benzoate ring can impact the compound's antioxidant and antibacterial activities. researchgate.net In the context of photochemistry, certain substituted benzoate esters have been found to act as effective photosensitization catalysts in C(sp3)–H fluorinations, a crucial transformation in medicinal and agrochemical research. nih.gov
Interdisciplinary Relevance in Chemical and Biological Sciences
The unique structural features of this compound make it a valuable intermediate in various scientific disciplines. In medicinal chemistry, it serves as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. For example, related aminobenzoic acid derivatives have been investigated for their anticancer properties. mdpi.com Specifically, 2-amino-3-chlorobenzoic acid, a related compound, has been shown to exhibit cytotoxic effects on breast cancer cells. mdpi.com
The reactivity of the amino and ester functional groups, combined with the influence of the chloro substituents on the aromatic ring, allows for a wide range of chemical modifications. This versatility makes it a key starting material for creating novel compounds that are screened for various biological activities. For instance, quinazolinones, which can be synthesized from aminobenzoates, are important in natural products and medicinal chemistry. nih.govresearchgate.net The study of how different substituents on the benzoate ring affect properties like cytotoxicity and antimicrobial action is an active area of research with implications for drug discovery and materials science. researchgate.netresearchgate.net
Compound Data
| Property | Value |
| Chemical Formula | C8H7Cl2NO2 cymitquimica.com |
| Molecular Weight | 220.05 g/mol cymitquimica.com |
| Synonyms | Methyl 3,5-dichloroanthranilate, 2-Amino-3,5-dichlorobenzoic acid methyl ester cymitquimica.com |
| CAS Number | 52727-62-5 cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3,5-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODZNORQIATQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346529 | |
| Record name | Methyl 2-amino-3,5-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52727-62-5 | |
| Record name | Methyl 2-amino-3,5-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Chemistry and Chemical Transformations
Methodologies for the Preparation of Methyl 2-amino-3,5-dichlorobenzoate
The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the substituted benzene (B151609) ring followed by or preceded by the introduction of the methyl ester.
Esterification Reactions of Substituted Anthranilic Acids
A primary and straightforward method for the preparation of this compound is the direct esterification of 2-amino-3,5-dichlorobenzoic acid. sigmaaldrich.comnih.gov This acid-catalyzed reaction, typically employing methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, efficiently converts the carboxylic acid to its corresponding methyl ester. youtube.com The general mechanism for this Fischer esterification involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by methanol. Subsequent proton transfer and elimination of a water molecule yield the final ester product.
A variety of reagents have been employed for the esterification of amino acids, including the use of trimethylchlorosilane in methanol at room temperature, which has been shown to be an efficient method for preparing amino acid methyl ester hydrochlorides in good to excellent yields. google.com
Table 1: Representative Conditions for the Esterification of Aminobenzoic Acids
| Starting Material | Reagents | Conditions | Product | Reference |
| 2-amino-3,5-dichlorobenzoic acid | Methanol, Sulfuric Acid | Reflux | This compound | sigmaaldrich.com |
| 2-amino-5-chlorobenzoic acid | Thionyl chloride, Methanol | Reflux | Methyl 2-amino-5-chlorobenzoate | wikipedia.org |
| Amino acids | Methanol, Trimethylchlorosilane | Room Temperature | Amino acid methyl ester hydrochlorides | google.com |
Regioselective Halogenation Strategies for Benzoate (B1203000) Esters
An alternative synthetic approach involves the regioselective chlorination of a suitable benzoate ester precursor, such as methyl 2-aminobenzoate (B8764639) (methyl anthranilate). wikipedia.orggoogle.com The directing effects of the amino and ester groups on the aromatic ring are crucial for achieving the desired 3,5-dichloro substitution pattern. The amino group is a strong activating group and an ortho-, para-director, while the methyl ester is a deactivating group and a meta-director. The interplay of these electronic effects, along with the reaction conditions, governs the regioselectivity of the halogenation.
Chlorination of anilines and their derivatives can be achieved using various chlorinating agents, including sulfuryl chloride and N-chlorosuccinimide. masterorganicchemistry.comacs.org For instance, the chlorination of 2-aminobenzoic acid has been accomplished using N-halosuccinimide in DMF. wikipedia.org The use of copper halides in ionic liquids has also been reported for the regioselective chlorination of unprotected anilines under mild conditions. acs.org
Table 2: Examples of Halogenation Reactions on Aniline (B41778) Derivatives
| Starting Material | Chlorinating Agent | Solvent/Catalyst | Product | Reference |
| 2-Aminobenzoic acid | N-chlorosuccinimide | DMF | 2-amino-5-chlorobenzoic acid | wikipedia.org |
| Anthranilic acid | Sulfuryl chloride | Ethylene dichloride, DMF | 2-amino-3,5-dichlorobenzoic acid | masterorganicchemistry.com |
| 2-Methylaniline | Copper(II) chloride | 36% aq. HCl | 4-Chloro-2-methylaniline | acs.org |
Precursor-Based Synthetic Routes
The synthesis of this compound can also be achieved through multi-step sequences starting from readily available precursors. One such route involves the synthesis of 3,5-dichlorobenzoic acid, which can then be nitrated, reduced, and subsequently esterified. chemicalbook.comgoogle.com For example, 3,5-dichlorobenzoic acid can be prepared from 3,5-dichloroanthranilic acid via a diazotization reaction followed by treatment with ethanol (B145695). chemicalbook.com Another method involves the hydrolysis of 3,5-dichlorobenzonitrile. chemicalbook.com
A plausible precursor is 2-amino-3,5-dichlorobenzoic acid, which can be synthesized by the chlorination of anthranilic acid. masterorganicchemistry.com Subsequent esterification as described in section 2.1.1 would yield the target molecule.
Derivatization and Functionalization Reactions of this compound
The presence of both an amino group and an ester moiety allows for a wide range of chemical transformations, making this compound a versatile intermediate.
Reactions Involving the Amino Group (e.g., Alkylation, Acylation, Condensation)
The nucleophilic amino group readily participates in various reactions.
Alkylation: The nitrogen atom can be alkylated using alkyl halides or other alkylating agents. google.com The N-alkylation of anilines can be achieved using various methods, including reactions with alkyl halides, dialkyl sulfates, and benzyl (B1604629) halides. google.com Catalytic methods for the N-alkylation of amines with alcohols have also been developed, offering a greener alternative. nih.govrsc.org For example, N-alkylation of substituted 2-aminobenzothiazoles has been accomplished using benzylic alcohols. rsc.orgaip.org
Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. chemicalbook.com The acylation of methyl 3-aminocrotonate has been studied, providing insights into the N- versus C-acylation selectivity. chemicalbook.com
Condensation: The amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or can be used in the synthesis of heterocyclic systems. wikipedia.orgwikipedia.org For instance, condensation reactions of 2-aminothiophenols with aldehydes are used to afford 2-substituted benzothiazoles. wikipedia.org Similarly, methyl anthranilate is used to produce Schiff bases with aldehydes, which find applications in perfumery. wikipedia.org
Transformations of the Ester Moiety (e.g., Hydrolysis, Transesterification)
The ester group can be modified through several key reactions.
Hydrolysis: The methyl ester can be hydrolyzed back to the parent carboxylic acid, 2-amino-3,5-dichlorobenzoic acid, under either acidic or basic conditions. nih.govinchem.org Base-catalyzed hydrolysis, or saponification, is typically irreversible due to the formation of the carboxylate salt. sigmaaldrich.com Acid-catalyzed hydrolysis is a reversible process. sigmaaldrich.com The hydrolysis of anthranilate esters is expected to yield the corresponding carboxylic acids. inchem.org Studies on the hydrolysis of 2-aminobenzoate esters have shown that the neighboring amino group can act as an intramolecular general base catalyst. nih.gov
Transesterification: The methyl group of the ester can be exchanged with other alkyl groups by reacting with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comwikipedia.orgchemistrysteps.com This equilibrium-driven reaction is often facilitated by using a large excess of the new alcohol. wikipedia.orglibretexts.org Both acid-catalyzed and base-catalyzed mechanisms for transesterification are well-established. masterorganicchemistry.comwikipedia.orgchemistrysteps.comlibretexts.org
Modifications of the Halogenated Aromatic Ring
The dichlorinated aromatic ring of this compound is a prime site for chemical modification. The reactivity of the ring is influenced by the presence of both an electron-donating amino group and an electron-withdrawing methoxycarbonyl group. The chlorine atoms can be substituted through various metal-catalyzed cross-coupling reactions. wikipedia.org These reactions, such as the Suzuki-Miyaura coupling, allow for the introduction of new carbon-carbon bonds, enabling the attachment of alkyl, alkenyl, or aryl groups. wikipedia.orgnih.gov The reaction involves an organoboron compound and a halide in the presence of a palladium catalyst. youtube.com
The mechanism for these transformations typically involves the oxidative addition of the aryl chloride to a low-valent metal catalyst, followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to form the new bond and regenerate the catalyst. wikipedia.org The specific chlorine atom that reacts can often be controlled by steric and electronic factors, as well as the choice of catalyst and reaction conditions.
Synthetic Routes to Analogues and Related Chemical Entities
The foundational dichlorobenzoate framework is a versatile scaffold for building a variety of more complex molecules.
The synthesis of dichlorobenzoate derivatives with different arrangements of chlorine atoms and other substituents on the aromatic ring is crucial for creating a diverse range of chemical compounds. Various synthetic methodologies are employed to produce these structural isomers.
For instance, 2,4-dichlorobenzoic acid is used as a starting material in the synthesis of certain quinoline-3-carboxylic acids and pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives. chemicalbook.comsigmaaldrich.com It can be prepared from 2,4-dichlorotoluene (B165549) via air oxidation using a Co-Mn salts complex catalyst in a solvent-free process, which is an environmentally preferable method. researchgate.net
The synthesis of 3,4-dichlorobenzoic acid can be achieved by heating para-chlorobenzoic acid with antimony pentachloride. prepchem.com Alternatively, it can be formed through the oxidation of 3,4-dichlorotoluene. chemicalbook.com One method involves the reaction of methyl 3,4-dichlorobenzoate (B1239242) with phenylhydrazine (B124118) and sodium methoxide (B1231860) in methanol to produce 3,4-dichlorobenzoic acid phenylhydrazide. prepchem.com
3,5-Dichlorobenzoic acid can be synthesized from 3,5-dichloroanthranilic acid via a diazotization reaction followed by treatment with ethanol. chemicalbook.comprepchem.com Another route involves the hydrolysis of 3,5-dichlorobenzonitrile. chemicalbook.com A different approach starts with 3,5-dichlorobenzoic acid itself, reacting it with methyl lithium in THF to produce 3',5'-dichloroacetophenone, although this can also generate 2-(3,5-dichlorophenyl)propan-2-ol (B1345573) as a byproduct.
The synthesis of 2,3-dichlorobenzoic acid can be accomplished by the oxidation of 2,3-dichlorobenzaldehyde (B127699) with potassium permanganate. chemicalbook.comchemicalbook.comgoogle.com This precursor, 2,3-dichlorobenzaldehyde, can be obtained from 2,3-dichloroaniline. chemicalbook.comchemicalbook.com An alternative route to 2,3-dichlorobenzoic acid involves the reaction of 2,3-dichloroiodobenzene with magnesium to form a Grignard reagent, which is then reacted with solid carbon dioxide. chemicalbook.comchemicalbook.comgoogle.com The corresponding 2,3-dichlorobenzoyl chloride can be prepared by refluxing the acid with thionyl chloride. google.comprepchem.com
Furthermore, more complex substitution patterns can be achieved. For example, 2,4-dichloro-3,5-difluorobenzoic acid has been synthesized from 4-chloro-3,5-difluorobenzonitrile (B168964) through a sequence of nitration, reduction, diazotization, and chlorination. researchgate.netresearchgate.net
| Compound | Starting Material(s) | Key Reagents/Conditions | Reference(s) |
|---|---|---|---|
| 2,4-Dichlorobenzoic acid | 2,4-Dichlorotoluene | Air, Co-Mn salts complex catalyst | researchgate.net |
| 3,4-Dichlorobenzoic acid | p-Chlorobenzoic acid | Antimony pentachloride, heat | prepchem.com |
| 3,5-Dichlorobenzoic acid | 3,5-Dichloroanthranilic acid | Diazotization, ethanol | chemicalbook.comprepchem.com |
| 2,3-Dichlorobenzoic acid | 2,3-Dichlorobenzaldehyde | Potassium permanganate | chemicalbook.comchemicalbook.comgoogle.com |
| 2,3-Dichlorobenzoyl chloride | 2,3-Dichlorobenzoic acid | Thionyl chloride, reflux | google.comprepchem.com |
| 2,4-Dichloro-3,5-difluorobenzoic acid | 4-Chloro-3,5-difluorobenzonitrile | Nitration, reduction, diazotization, chlorination | researchgate.netresearchgate.net |
The synthesis of various amino-halobenzoic acids provides the necessary precursors for producing a wide range of analogues. These precursors are often synthesized through halogenation of aminobenzoic acids or by introducing an amino group to a halogenated benzoic acid.
For example, 2-amino-5-bromobenzoic acid can be prepared by the bromination of o-aminobenzoic acid (anthranilic acid). chemicalbook.comchemicalbook.com The reaction of sodium 2-aminobenzoate with bromine in glacial acetic acid yields a mixture of 2-amino-5-bromobenzoic acid and 2-amino-3,5-dibromobenzoic acid, which can then be separated. chemicalbook.comchemicalbook.com This bromo-analogue is noted for its plant growth-regulating activity and its use in preparing inhibitors for the hepatitis C virus NS5b RNA polymerase. chemicalbook.com
Similarly, 5-iodoanthranilic acid (2-amino-5-iodobenzoic acid) is synthesized by the iodination of anthranilic acid. orgsyn.orgchemicalbook.comottokemi.com This is typically achieved by reacting a solution of anthranilic acid in hydrochloric acid with iodine monochloride. orgsyn.org The crude product can be purified by recrystallizing its ammonium (B1175870) salt. orgsyn.org The synthesis of 2-iodobenzoic acid can also be accomplished via a Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by a reaction with an iodide source. wikipedia.org
| Compound | Starting Material | Key Reagents/Conditions | Reference(s) |
|---|---|---|---|
| 2-Amino-5-bromobenzoic acid | o-Aminobenzoic acid | Bromine, glacial acetic acid | chemicalbook.comchemicalbook.com |
| 5-Iodoanthranilic acid | Anthranilic acid | Iodine monochloride, hydrochloric acid | orgsyn.org |
| 2-Iodobenzoic acid | Anthranilic acid | Diazotization, iodide (Sandmeyer reaction) | wikipedia.org |
The dichlorobenzoate framework serves as a building block for the synthesis of various heterocyclic compounds.
Pyrrolines: Substituted pyrrolines can be synthesized through various methods, such as the ring-closing metathesis of β-amino esters or the cyclization of aminoalkenes. nih.govorganic-chemistry.org For example, diallylamines can undergo a one-pot reaction involving a Grubbs II catalyzed ring-closing metathesis to form pyrroline (B1223166) intermediates. nih.gov Another approach involves the reaction of chalcones with nitroalkanes, followed by reduction and cyclization to yield substituted Δ1-pyrrolines. organic-chemistry.org While not directly starting from this compound, the amino and ester functionalities present in the molecule could potentially be adapted for such cyclization strategies to form pyrroline-fused quinolones or related structures.
Triazolines and Triazoles: The synthesis of triazole rings often involves the reaction of azides with alkynes or the cyclization of hydrazine (B178648) derivatives. For instance, 1,2,3-triazolines and their corresponding triazoles have been explored as anticonvulsant agents. rsc.org The synthesis of 3-amino-1,2,4-triazoles can be achieved through convergent routes where a key intermediate is a substituted hydrazinecarboximidamide derivative. nih.gov One method involves reacting aminoguanidine (B1677879) bicarbonate with carboxylic acids under microwave irradiation. mdpi.com A transition-metal-free approach utilizes the reaction of carbodiimides with diazo compounds to form 5-amino-1,2,3-triazoles. rsc.org The amino group of this compound could be diazotized and converted to an azide (B81097), which could then undergo cycloaddition reactions to form triazoles.
Oxadiazoles: 1,3,4-Oxadiazoles are commonly synthesized from acid hydrazides. nih.gov These can be prepared by reacting acid hydrazides with acid chlorides or carboxylic acids, followed by cyclodehydration using agents like phosphorus oxychloride. nih.gov For example, substituted aromatic acids are converted to their ethyl esters, which then react with hydrazine hydrate (B1144303) to form the corresponding hydrazide. This hydrazide can then be cyclized with another acid in the presence of a dehydrating agent to yield the 1,3,4-oxadiazole. nih.gov Another method involves the oxidative cyclization of aroyl hydrazones. organic-chemistry.org
1,2,4-Oxadiazoles are often synthesized from amidoximes and acylating agents. researchgate.netnih.gov A one-pot synthesis involves reacting amidoximes with carboxylic acid esters in a superbasic medium like NaOH/DMSO. nih.gov The dichlorobenzoate moiety can be incorporated into these heterocyclic systems. For example, methyl 3,4-dichlorobenzoate has been used in the synthesis of 3,4-dichlorobenzoic acid phenylhydrazide, a precursor which could potentially be cyclized to form a heterocyclic ring. prepchem.com
| Heterocycle | General Synthetic Strategy | Potential Adaptation for Dichlorobenzoate Framework | Reference(s) |
|---|---|---|---|
| Pyrrolines | Ring-closing metathesis of amino-dienes; Cyclization of aminoalkenes. | Functionalization of the amino or ester group to introduce an alkene, followed by cyclization. | nih.govorganic-chemistry.org |
| Triazoles | Cycloaddition of azides and alkynes; Cyclization of hydrazine derivatives. | Conversion of the amino group to an azide for cycloaddition reactions. | nih.govmdpi.comrsc.org |
| 1,3,4-Oxadiazoles | Cyclodehydration of diacylhydrazines; Oxidative cyclization of aroyl hydrazones. | Conversion of the ester to an acid hydrazide, followed by reaction with an acylating agent and cyclization. | nih.govorganic-chemistry.org |
| 1,2,4-Oxadiazoles | Reaction of amidoximes with acylating agents. | Conversion of the ester or acid to an acyl chloride to acylate an amidoxime, followed by cyclization. | researchgate.netnih.gov |
Spectroscopic Characterization and Advanced Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum of a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, shows characteristic peaks at chemical shifts of 2.10 ppm (CH3), 5.87 ppm (NH2), 7.21 ppm (ArH), and 7.78 ppm (ArH). google.com For Methyl 2-amino-3,5-dichlorobenzoate, the aromatic protons are expected to appear as distinct signals due to their unique electronic environments. The protons on the benzene (B151609) ring typically resonate between 7 and 8 ppm, while the methyl ester protons are found further upfield, generally between 3 and 4 ppm. The amino group protons can vary in their chemical shift depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For a similar compound, 5-Chloro-2-methyl-phenylamine, the carbon signals appear at δ=149.2, 134.1, 133.3, 122.4, 120.2, 116.3, and 17.2 ppm. rsc.org In this compound, the carbonyl carbon of the ester group is typically observed in the range of 160-170 ppm. The aromatic carbons attached to chlorine atoms are shifted downfield, while the carbon attached to the amino group is shifted upfield. The methyl carbon of the ester group will have a characteristic signal around 50-60 ppm.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | ~7.0 - 8.0 | ~110 - 150 |
| NH₂ | Variable | - |
| OCH₃ | ~3.8 | ~52 |
| C=O | - | ~165 |
| C-NH₂ | - | ~145 |
| C-Cl | - | ~120 - 130 |
| C-COOCH₃ | - | ~115 |
To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling between the aromatic protons, helping to confirm their relative positions on the benzene ring. An HSQC experiment correlates the proton signals with their directly attached carbon atoms, allowing for definitive assignment of the carbon spectrum. For instance, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal in the HSQC spectrum. These advanced techniques provide a detailed and verified picture of the molecular structure. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of this compound. The exact mass of the molecule is calculated based on the most abundant isotopes of its constituent atoms (C, H, Cl, N, O). For a related compound, 4-(3-Amino-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester, the calculated mass for the [M+H]⁺ ion was 329.1608, and the found mass was 329.1605, demonstrating the high accuracy of this technique. rsc.org A similar level of accuracy would be expected for this compound, confirming its molecular formula of C₈H₇Cl₂NO₂. cymitquimica.com
Gas chromatography-mass spectrometry (GC-MS) is used to separate and identify individual components of a mixture. The mass spectrometer fragments the molecules and the resulting fragmentation pattern serves as a molecular fingerprint. For a related compound, Methyl 3,5-dichlorobenzoate, the top five peaks in the mass spectrum are observed at m/z values of 173, 175, 147, 206, and 109. nih.gov The fragmentation of this compound would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), as well as characteristic patterns due to the presence of two chlorine atoms. Analysis of these fragments helps to piece together the structure of the original molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The IR spectrum of a similar compound, Methyl 3-amino-2,5-dichlorobenzoate, is available and shows characteristic absorption bands. nist.gov For this compound, the IR spectrum would be expected to show strong absorptions corresponding to the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C-Cl stretching in the aromatic region (around 1000-1100 cm⁻¹).
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amino (N-H) | Stretch | 3300 - 3500 |
| Carbonyl (C=O) | Stretch | 1700 - 1730 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O (Ester) | Stretch | 1100 - 1300 |
| C-Cl | Stretch | 1000 - 1100 |
X-ray Diffraction Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. Although a crystal structure for this compound is not available in the referenced literature, detailed analysis of the closely related derivative, Methyl 2-amino-5-chlorobenzoate, offers significant insight into the structural characteristics that can be expected. nih.govresearchgate.net
Single-crystal X-ray diffraction analysis of Methyl 2-amino-5-chlorobenzoate reveals its precise molecular geometry and crystal packing. nih.govresearchgate.net The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The molecule is nearly planar, with only a small deviation of the non-hydrogen atoms from the mean plane. nih.govresearchgate.net This planarity facilitates close packing and specific intermolecular interactions within the crystal lattice. The bond lengths and angles are within normal ranges. nih.gov Such detailed structural determination is crucial for understanding the molecule's physical properties and intermolecular behavior.
Table 2: Crystal Data for the Related Derivative, Methyl 2-amino-5-chlorobenzoate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₈ClNO₂ | nih.gov |
| Molecular Weight | 185.60 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 3.9480 (8) | nih.gov |
| b (Å) | 9.0230 (18) | nih.gov |
| c (Å) | 12.018 (2) | nih.gov |
| β (°) | 94.10 (3) | nih.gov |
| Volume (ų) | 427.02 (15) | nih.gov |
| Z | 2 | nih.gov |
The crystal structure of Methyl 2-amino-5-chlorobenzoate is stabilized by a network of non-covalent interactions. nih.govresearchgate.net
Hydrogen Bonding: A key feature is the presence of both intramolecular and intermolecular hydrogen bonds. An intramolecular N-H···O hydrogen bond exists between one of the amine hydrogens and the carbonyl oxygen of the ester group, forming a stable six-membered ring. nih.govresearchgate.net Additionally, intermolecular N-H···O hydrogen bonds link adjacent molecules, where the second amine hydrogen bonds to the carbonyl oxygen of a neighboring molecule. nih.govresearchgate.net This network of hydrogen bonds is a dominant force in the crystal packing. Studies on similar ester-containing molecules confirm that N-H···O hydrogen bonds to both carbonyl and alkoxy oxygens are possible and significant. rsc.org
The combination of intermolecular hydrogen bonds and other van der Waals forces dictates the crystal packing and supramolecular architecture. In the case of Methyl 2-amino-5-chlorobenzoate, the intermolecular N-H···O hydrogen bonds link the molecules into one-dimensional chains that extend along the b-axis of the unit cell. nih.govresearchgate.net These chains then pack together to form the full three-dimensional crystal structure. This ordered arrangement, driven by specific and directional hydrogen bonds, is a fundamental aspect of crystal engineering and determines the material's macroscopic properties. The formation of such predictable supramolecular synthons is crucial for designing crystalline materials with desired architectures. nih.govmdpi.com
Based on a comprehensive search of publicly available scientific literature, detailed computational chemistry and molecular modeling studies specifically for the compound This compound are not available. The stringent requirement to focus solely on this specific molecule and adhere to the provided outline cannot be met with scientifically accurate and verifiable data.
While computational studies exist for structurally related compounds—such as other dichlorinated benzoates or various aminobenzoates—the user's explicit instruction to exclusively report on this compound prevents the inclusion of data from these analogues.
Therefore, it is not possible to generate the requested article with the required level of detail, accuracy, and specificity at this time. Further original research would be required to produce the computational data needed to populate the outlined sections.
Computational Chemistry and Molecular Modeling Studies
Spectroscopic Property Prediction and Correlation with Experimental Data
UV-Vis Absorption Spectra Prediction (e.g., TDDFT, PCM Solvent Models)
The electronic absorption properties of Methyl 2-amino-3,5-dichlorobenzoate can be predicted using Time-Dependent Density Functional Theory (TD-DFT), a workhorse method for calculating excited states of medium-sized organic molecules. To simulate realistic conditions, the effect of a solvent is often incorporated using a Polarizable Continuum Model (PCM).
The computational protocol involves optimizing the ground state geometry of the molecule and then performing a TD-DFT calculation to obtain the vertical excitation energies and corresponding oscillator strengths. These values predict the absorption maxima (λmax) and the intensity of the UV-Vis absorption bands. For instance, a common approach is to use the M06-2X functional with a basis set like 6-31+G(d,p), which has shown good performance for organic compounds. mdpi.com The PCM calculation would simulate the solvent environment, such as ethanol (B145695) or cyclohexane, which can influence the position of the absorption bands due to solute-solvent interactions.
Calculations for similar aromatic systems, like 9-methyladenine, using TD-DFT with a PCM for water have shown reasonable agreement with experimental spectra. researchgate.net For this compound, one would expect to see characteristic absorptions arising from π→π* transitions within the benzene (B151609) ring, which are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing ester (-COOCH₃) and chloro (-Cl) substituents. The predicted spectrum provides a theoretical benchmark and helps in the interpretation of experimental UV-Vis data.
Table 1: Representative TD-DFT Computational Parameters
| Parameter | Example Selection | Purpose |
|---|---|---|
| Method | TD-DFT | Calculates electronic excitation energies. |
| Functional | M06-2X, B3LYP, CAM-B3LYP | Approximates the exchange-correlation energy. mdpi.com |
| Basis Set | 6-31+G(d,p), aug-cc-pVTZ | Defines the set of functions to build molecular orbitals. mdpi.com |
| Solvent Model | PCM (Polarizable Continuum Model) | Simulates the effect of a solvent on the molecule. mdpi.comresearchgate.net |
| Calculated Output | λmax (nm), Oscillator Strength (f) | Predicts the position and intensity of absorption peaks. researchgate.net |
Conformational Analysis and Potential Energy Surfaces
The flexibility of this compound is primarily due to the rotation around its single bonds, connecting the amino and ester groups to the benzene ring.
Intramolecular Tautomerism and Rotational Barriers
Intramolecular Tautomerism: While the primary form of this compound is the amino-ester, the potential for tautomerism exists. However, given the structure, significant tautomeric forms like keto-enol or imine-enamine are highly unlikely to be stable. The dominant feature governing its conformation is the intramolecular hydrogen bond between one of the amino protons and the carbonyl oxygen of the ester group, which stabilizes the planar conformation of the molecule.
Rotational Barriers: The rotation of the amino (-NH₂) and methyl ester (-COOCH₃) groups relative to the benzene ring are key conformational events.
Amino Group Rotation: The C(aryl)-N bond possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the π-system of the ring. This creates a significant energy barrier to rotation. Computational studies on para-substituted anilines have shown that this rotational barrier is sensitive to the electronic nature of other substituents on the ring. researchgate.net
Ester Group Rotation: The rotation around the C(aryl)-C(ester) bond also has a barrier, influenced by steric hindrance from the adjacent chloro and amino groups. Furthermore, the C(O)-O bond within the ester group has a rotational barrier, with syn- and anti-periplanar conformers being possible. mdpi.com
These barriers can be calculated by performing a relaxed potential energy surface scan, where the dihedral angle of interest is systematically varied and the energy is minimized at each step. Studies on similar molecules like N-benzhydrylformamides show that such formyl group rotation barriers can be in the range of 20–23 kcal/mol. mdpi.com
Conformational Preferences and Energy Minima
The global minimum energy conformation of this compound is expected to be largely planar. This planarity is enforced by two main factors: the conjugation of the amino and ester groups with the aromatic ring, and a strong intramolecular N-H···O=C hydrogen bond. This hydrogen bond forms a stable six-membered ring-like structure (an S(6) motif).
Computational geometry optimization, typically using DFT methods like B3LYP or ωB97X-D with a suitable basis set (e.g., 6-311++G(d,p)), can precisely determine the bond lengths, bond angles, and dihedral angles of the most stable conformer. The presence of two bulky chlorine atoms ortho and para to the amino group, and ortho to the ester group, introduces steric strain that can cause slight puckering or out-of-plane deviations to relieve this strain. The concept of conformer exchange via internal rotation was foundational in the study of molecules like 1,2-dichloroethane (B1671644) and is a key principle in analyzing the structure of this compound. nih.gov
Advanced Computational Techniques for Intermolecular Interactions
Hirshfeld Surface Analysis for Crystal Engineering
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact, which are crucial for understanding crystal packing.
For this compound, a Hirshfeld analysis would reveal the following key interactions:
Hydrogen Bonds: The dnorm map would show distinct red spots indicating strong N-H···O hydrogen bonds, which would likely link molecules into chains or dimers.
Halogen Interactions: Contacts involving the chlorine atoms, such as Cl···H or potentially weak Cl···Cl halogen bonds, would be visible. mdpi.comresearchgate.net These interactions play a significant role in the crystal engineering of halogenated compounds.
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, plotting the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). This allows for a detailed breakdown of the types and prevalence of intermolecular contacts.
Table 2: Predicted Dominant Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Description | Expected Fingerprint Plot Feature |
|---|---|---|
| H···O/O···H | Intermolecular hydrogen bonds | Sharp, distinct spikes at low di and de values. |
| H···Cl/Cl···H | Interactions involving chlorine and hydrogen | Wing-like features, more diffuse than H-bonds. |
| H···H | van der Waals forces | Large, diffuse region in the center of the plot. nih.gov |
| C···H/H···C | van der Waals and C-H···π interactions | Extended wing-like features. |
| Cl···Cl | Halogen bonding | May appear as distinct features at moderate di and de values. researchgate.net |
Non-Covalent Interaction (NCI) Plot Analysis
The Non-Covalent Interaction (NCI) index is a method for visualizing weak interactions in real space, based on the electron density (ρ) and its reduced density gradient (s). jussieu.fr It generates 3D isosurfaces that identify and characterize van der Waals interactions, hydrogen bonds, and steric clashes.
An NCI plot for this compound would provide a clear visual map of its bonding features:
Intramolecular Hydrogen Bond: A prominent, disc-shaped isosurface would appear between the amino hydrogen and the carbonyl oxygen. The color of this surface, typically green or blue, would indicate it is a stabilizing, attractive interaction. researchgate.net
van der Waals Interactions: Broad, diffuse green surfaces would be visible over the face of the benzene ring, indicating delocalized π-system interactions, and between other atoms that are in close proximity but not strongly interacting. chemtools.org
Steric Repulsion: If there is significant steric clash, for example between the chlorine atoms and adjacent groups, reddish-colored isosurfaces would appear, indicating repulsive interactions. chemtools.org
NCI analysis is particularly useful for distinguishing the nature of different interactions. The sign of the second eigenvalue (λ₂) of the electron density Hessian, multiplied by the density (sign(λ₂)ρ), is used to color the isosurface. Large negative values (blue) indicate strong attractive interactions like hydrogen bonds, values near zero (green) indicate weak van der Waals forces, and large positive values (red) signify steric repulsion. chemtools.org This technique offers a complementary perspective to Hirshfeld analysis by focusing on the electronic nature of the interactions.
Biological Activities and Pharmaceutical Applications
Structure-Activity Relationship (SAR) Studies for Biological Targets
While specific structure-activity relationship (SAR) studies focusing exclusively on Methyl 2-amino-3,5-dichlorobenzoate are not extensively documented in publicly available research, the broader class of anthranilic acid derivatives has been the subject of such investigations. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and pharmacokinetic profiles. For anthranilic acid esters, research has shown that modifications to the aromatic ring and the ester group can significantly influence their antiandrogenic potential, suggesting that this class of compounds can serve as lead structures for novel antiandrogens.
The general principle of SAR is to make systematic chemical modifications to a molecule to understand which functional groups and structural features are crucial for its biological effects. For instance, in related benzofuran (B130515) derivatives, the benzofuran ring coupled with a benzoyl moiety is considered essential for their activity. Such studies are vital for developing derivatives with improved therapeutic properties.
Antimicrobial Research
The antimicrobial potential of anthranilic acid derivatives, including chlorinated and methylated forms, has been a subject of scientific inquiry, spanning antifungal, antibacterial, and antitubercular applications.
Investigation of Antifungal Potency (related to agrochemical fungicides)
While direct evidence of this compound as an agrochemical fungicide is limited, a related compound, methyl 2,5-dichlorobenzoate (B1240473), is recognized for its use as a plant growth regulator and a fungicide for the grafting of grapevines. nih.govherts.ac.uk This suggests that the dichlorinated benzoate (B1203000) scaffold possesses inherent antifungal properties relevant to agriculture.
Furthermore, research into various methyl anthranilate derivatives has demonstrated their antifungal capabilities. For example, novel methyl anthranilate-based organodiselenide hybrids have shown significant antifungal activity against strains like Candida albicans. mdpi.comnih.gov Specifically, methyl 2-amino-5-(methylselanyl) benzoate exhibited antifungal activity comparable to the standard drug clotrimazole. mdpi.comnih.gov Encapsulation of methyl anthranilate in zein (B1164903) films has also been shown to enhance its fungistatic and fungicidal activity against food spoilage fungi like Penicillium expansum. chemrxiv.org These findings underscore the potential of the methyl anthranilate core structure, which this compound possesses, in the development of new antifungal agents.
Interactive Data Table: Antifungal Activity of Methyl Anthranilate Derivatives
| Compound | Fungal Strain | Activity | Reference |
| Methyl 2,5-dichlorobenzoate | Grapevine pathogens | Fungicide | nih.govherts.ac.uk |
| Methyl 2-amino-5-(methylselanyl) benzoate | Candida albicans | Comparable to clotrimazole | mdpi.comnih.gov |
| Methyl anthranilate (in zein film) | Penicillium expansum | Fungistatic and fungicidal | chemrxiv.org |
Evaluation of Antibacterial Efficacy
The antibacterial potential of anthranilic acid derivatives is an active area of research. Studies on organodiselenide-tethered methyl anthranilates have revealed promising antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.comnih.gov For instance, methyl 2-amino-5-(methylselanyl) benzoate demonstrated notable antibacterial efficacy against both E. coli and S. aureus. mdpi.comnih.gov
Derivatives of 2-((3,5-Dichlorobenzoyl)amino)-2-methylpropanoic acid have also shown bactericidal activity against these pathogens in vitro, highlighting the potential of the dichlorobenzoyl moiety in antibacterial drug design. While direct antibacterial data for this compound is not prominent, the activity of these related compounds suggests that it could be a valuable scaffold for developing new antibacterial agents. The presence of chlorine atoms on the benzene (B151609) ring is often associated with enhanced antimicrobial properties. nih.gov
Exploration of Antitubercular Activity in Anthranilic Acid Derivatives
A significant area of investigation for anthranilic acid derivatives is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Research has identified that anthranilic acids can act as inhibitors of MabA (FabG1), an essential enzyme in the mycolic acid synthesis pathway of the bacterium. However, further studies have revealed that the antitubercular activity of these compounds is also linked to the carboxylic acid moiety inducing intrabacterial acidification, suggesting a multi-target mechanism.
While much of the research has focused on the free carboxylic acid form of anthranilic acid derivatives, the potential of their esterified versions, such as this compound, remains an area for further exploration. The core structure is recognized as a promising starting point for the development of new antitubercular drugs.
Receptor-Ligand Interactions and Signaling Pathways
Modulatory Effects on Retinoic Acid Receptors (RARs), particularly RARα, by related Dichlorobenzoate Derivatives
Retinoic acid receptors (RARs) are ligand-activated transcription factors that play crucial roles in cell growth, differentiation, and development. They exist as three subtypes: RARα, RARβ, and RARγ. The modulation of these receptors, particularly RARα, is a key strategy in the treatment of certain cancers like acute promyelocytic leukemia (APL).
Recent studies have explored halogenated retinoid derivatives for their ability to modulate RARs. It has been shown that chlorinated compounds can influence the activity of these receptors. For example, a chlorinated retinoid derivative was found to preferentially activate RXRα (a heterodimeric partner of RARs) and induce apoptosis in APL cells. nih.gov This indicates that the presence and position of chlorine atoms on a benzoic acid-related structure can significantly impact its interaction with and modulation of retinoic acid receptors. While direct studies on this compound's effect on RARα are not available, the findings on related chlorinated and brominated benzoic acid derivatives suggest that it could potentially interact with and modulate the activity of RARs, making it a compound of interest for further investigation in this area.
Cellular Responses and Therapeutic Potential in Cancer Models (e.g., Inhibition of Proliferation and Induction of Apoptosis)
Direct studies on the anticancer effects of this compound, including its ability to inhibit proliferation and induce apoptosis, are limited. However, research on analogous anthranilate and chlorinated benzoic acid derivatives suggests that this class of compounds holds potential as a source for anticancer agents.
For instance, novel methyl anthranilate-based organodiselenide hybrids have been synthesized and evaluated for their antitumor potential. nih.gov One such compound, methyl 2-amino-5-(methylselanyl) benzoate, demonstrated notable cytotoxicity against liver (HepG2) and breast (MCF-7) carcinoma cell lines. nih.gov Specifically, it exhibited an IC50 value of 3.57 ± 0.1 µM against HepG2 cells, which was more potent than the standard drug Adriamycin (IC50 = 4.50 ± 0.2 µM). nih.gov
Furthermore, 2-Amino-3-chlorobenzoic acid, a related aminobenzoic acid derivative isolated from Streptomyces coelicolor, has shown strong cytotoxic effects on MDA-MB-231 breast cancer cells, with IC50 values of 26 µM, 5 µM, and 7.2 µM at 24, 48, and 72 hours, respectively. nih.gov This compound was found to significantly inhibit cell proliferation and migration while inducing apoptosis through caspase-mediated pathways. nih.gov The induction of apoptosis in human leukemia cells has also been observed with derivatives of 2-amino-5-benzylthiazole. researchgate.net
These findings on structurally similar molecules underscore the potential for substituted aminobenzoates to exhibit anticancer properties. The presence of chloro and amino functional groups on the benzene ring of this compound suggests that it may interact with biological targets involved in cell proliferation and apoptosis, warranting further investigation into its specific effects on cancer cells.
Neuroprotective Research (e.g., against Amyloid-β induced neuronal cell death)
There is currently a lack of direct research evaluating the neuroprotective effects of this compound, specifically against amyloid-β (Aβ)-induced neuronal cell death, a key pathological hallmark of Alzheimer's disease.
However, studies on other benzoate derivatives have shown promise in this area. For example, Methyl 3,4-dihydroxybenzoate (MDHB), a phenolic acid compound, has been demonstrated to protect primary cortical neurons from Aβ₂₅₋₃₅-induced neurotoxicity. nih.gov Pretreatment with MDHB was found to suppress the decrease in cell viability and the increase in the apoptotic rate caused by Aβ₂₅₋₃₅ exposure. nih.gov The neuroprotective mechanism of MDHB involves the attenuation of reactive oxygen species accumulation, stabilization of mitochondrial membrane potential, and modulation of apoptosis-related proteins such as Bcl-2 and Bax. nih.gov
The neuroprotective potential of benzoate compounds highlights a possible, yet unexplored, avenue for research into this compound. Its specific substitution pattern with chloro and amino groups may influence its ability to cross the blood-brain barrier and interact with neural pathways implicated in neurodegenerative diseases. Further studies are necessary to determine if it possesses any neuroprotective properties.
Enzyme Inhibition and Mechanistic Studies
The interaction of small molecules with enzymes is a cornerstone of drug discovery and development. While specific enzyme inhibition studies on this compound are not widely reported, related research provides a framework for how it might be investigated.
Molecular Docking Simulations for Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets for a compound and elucidating its mechanism of action at a molecular level.
In the context of drug discovery, molecular docking simulations can be employed to screen a library of compounds against a known protein target or to identify potential binding sites on a protein for a given ligand. The results of these simulations are often scored based on the binding energy, providing a rank of potential efficacy.
While no specific molecular docking studies for this compound are available in the current literature, this approach would be highly valuable. For instance, docking it against the active sites of enzymes implicated in cancer or neurodegenerative diseases could provide hypotheses about its potential targets and guide experimental work. Studies on other heterocyclic compounds have successfully used molecular docking to investigate binding interactions with protein targets like JAK2 inhibitors. nih.gov
In Vitro Enzyme Activity Assays (e.g., with Benzoate 1,2-dioxygenase)
In vitro enzyme activity assays are essential for confirming the inhibitory or activating effects of a compound on a specific enzyme. These assays measure the rate of the enzymatic reaction in the presence and absence of the test compound.
Benzoate 1,2-dioxygenase is a well-characterized enzyme system that catalyzes the oxidation of benzoate. nih.gov Studies on this enzyme have provided insights into the metabolism of aromatic compounds. Research on the related enzyme, 3-chlorobenzoate-1,2-dioxygenase (3-CBDO) from Rhodococcus opacus 1CP, has utilized a cell-based electrochemical biosensor to investigate the inhibition of the enzyme by other chlorobenzoate isomers, such as 2-chlorobenzoate (B514982) and 4-chlorobenzoate. mdpi.com
This type of assay could be adapted to evaluate the effect of this compound on the activity of Benzoate 1,2-dioxygenase or other relevant enzymes. Such studies would provide crucial data on its enzyme inhibition profile and potential mechanisms of action.
Bioavailability and Pharmacokinetic Considerations in Drug Design
The bioavailability and pharmacokinetic properties of a compound are critical determinants of its potential as a drug. These parameters describe the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.
Currently, there is no publicly available data on the bioavailability and pharmacokinetic profile of this compound. In silico tools are often used in the early stages of drug discovery to predict the ADME properties of a molecule. These computational models can estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.
For a compound like this compound, its lipophilicity, influenced by the chloro and methyl ester groups, and its potential for hydrogen bonding through the amino group, would be key factors in its pharmacokinetic profile. Experimental in vitro and in vivo studies would be necessary to determine its true bioavailability, metabolic stability, and clearance rates, which are essential for any further development as a therapeutic agent.
Agrochemical Research and Environmental Considerations
Applications in Plant Science
Chlorinated aromatic compounds have been investigated for various agricultural purposes, including plant growth regulation, and as herbicides and fungicides.
Plant Growth Regulation Studies for Related Dichlorobenzoates
The regulation of plant growth is a critical aspect of modern agriculture, aiming to control plant size, improve crop architecture, and enhance yield. Certain dichlorobenzoate compounds have been identified as potential plant growth regulators.
Research into the adsorption of chloro-aromatic acids to oat monolayers has provided insights into their growth-regulating activity. While benzoic and phenoxyacetic acids showed no adsorption, phenylacetic acid was weakly adsorbed. nih.gov The introduction of a second ring, as in naphthalene (B1677914) and naphthoxyacetic acids, significantly increased adsorption. nih.gov Notably, 2,6-disubstituted phenoxybutyric and benzoic acids were more highly adsorbed than their phenyl and phenoxyacetic acid counterparts. nih.gov There isn't a universal direct relationship between adsorption and growth-regulating activity for all acids. nih.gov However, for some, the activity is likely limited by both their interaction at enzyme sites and the amount of acid immobilized by adsorption during transport to these sites. nih.gov
Methyl 2,5-dichlorobenzoate (B1240473) has been shown to function as a plant growth regulator, capable of temporarily inhibiting or delaying the germination of sorghum and soybean seeds. nih.gov However, the seeds eventually overcome this inhibition without a significant reduction in total germination. nih.gov Seedlings that germinate and grow in the presence of an aqueous solution of this compound are shorter and have lower weight compared to control seedlings. nih.gov Plant growth regulators like chlormequat, which inhibits the biosynthesis of gibberellin, lead to shorter internodes and thicker, darker green leaves. ahdb.org.uk Similarly, paclobutrazol (B33190) application results in reduced cell division and elongation. ahdb.org.uk
Herbicidal Efficacy and Crop Selectivity Investigations for Related Compounds
The investigation into the herbicidal properties of chlorobenzoate analogs is crucial for developing effective and selective weed control agents. Studies have explored the degradation of these compounds, which informs their persistence and efficacy in the environment. For instance, the herbicide clomazone's degradation is influenced by environmental conditions, with photodegradation being a significant dissipation pathway in natural water systems. researchgate.net
Fungicidal Properties in Agricultural Contexts
Fungal pathogens pose a significant threat to crop yield and quality. nih.gov Consequently, the development of effective fungicides is a continuous effort in agricultural science. Methyl 2,5-dichlorobenzoate has been identified as a fungicide for the grafting of grapevines. nih.govherts.ac.uk The mechanisms of antifungal agents are varied, with some, like succinate (B1194679) dehydrogenase inhibitors (SDHIs), targeting fungal respiration. nih.gov The development of resistance to fungicides is a major concern, driven by factors such as alterations in the target protein, upregulation of the target protein, and detoxification by metabolic enzymes. nih.gov
Environmental Fate and Degradation Pathways of Chlorobenzoate Analogues
Understanding the environmental behavior of agrochemicals is paramount to ensure their safe and sustainable use. This includes studying their persistence, mobility, and degradation in soil and water.
Soil and Water Photolysis/Hydrolysis Studies
The breakdown of chlorobenzoate analogues in the environment can occur through abiotic processes like photolysis (degradation by light) and hydrolysis (reaction with water). The persistence of these compounds is influenced by factors such as pH and temperature. nih.gov
For example, p-chlorobenzoic acid is susceptible to direct photolysis by sunlight as it absorbs light at wavelengths greater than 290 nm. nih.gov In water, the degradation of some pesticides is significantly influenced by pH, with degradation rates often increasing in alkaline conditions. nih.gov The herbicide clomazone, for instance, shows no significant hydrolysis at acidic to neutral pH but does hydrolyze at a higher pH and temperature, with a half-life of 50.2 days at pH 9.0 and 50°C. researchgate.net Its photodecomposition follows first-order kinetics and is much faster under UV light than under natural sunlight. researchgate.net
The hydrolysis and photolysis of another bactericide, Fubianezuofeng (FBEZF), have been studied in detail. nih.gov Its hydrolysis half-life is dependent on pH and temperature, while its photolysis half-life is also relatively short. nih.gov
Table 1: Hydrolysis and Photolysis Data for Fubianezuofeng (FBEZF)
| Condition | Parameter | Value | Reference |
| Hydrolysis | |||
| pH | Half-life (days) at 25°C | 14.44 (pH 5), 1.60 (pH 7) | nih.gov |
| Initial Concentration (mg L⁻¹) | Half-life (hours) at pH 7, 25°C | 36.48 (1.0), 38.51 (5.0), 31.51 (10.0) | nih.gov |
| Temperature (°C) | Half-life (hours) at pH 7 | 77.02 (15), 38.51 (25), 19.80 (35), 3.00 (45) | nih.gov |
| Photolysis | |||
| Initial Concentration (mg L⁻¹) | Half-life (hours) | 8.77 (1.0), 8.35 (5.0), 8.66 (10.0) | nih.gov |
Microbial Degradation and Biotransformation Pathways in Environmental Matrices
Microbial activity is a key driver in the breakdown of organic compounds in the environment. Several bacterial species have been identified that can degrade chlorobenzoates, utilizing them as a source of carbon and energy. mdpi.com
The degradation of 3-chlorobenzoate (B1228886) (3-CBA) has been a particular focus of research. mdpi.comnih.gov Bacteria from the genera Caballeronia, Paraburkholderia, and Cupriavidus have been isolated from soil and shown to degrade 3-CBA. mdpi.comnih.gov These bacteria often employ a chlorocatechol ortho-cleavage pathway, with key genes such as cbe and tfd being involved. nih.govresearchgate.net The degradation rates can vary between different bacterial strains. For instance, Caballeronia sp. 19CS4-2 and Paraburkholderia sp. 19CS9-1 degraded 5 mM of 3-CBA within 20-28 hours. mdpi.comnih.gov
The diversity of chlorobenzoate-degrading bacteria can be site-specific. nih.gov In one study, Madera soil showed degradation of 2-CB and 4-CB, but not 3-CB, while Oversite soil showed degradation of 3-CB and 4-CB, but not 2-CB. nih.gov The primary degrader of 2-CB in Madera soil was identified as a Burkholderia species. nih.gov
The degradation of p-chlorobenzoic acid in soil can be a significant fate process, with one study showing complete degradation in 64 days. epa.gov In water, its aerobic biodegradation half-life is estimated to be between 2 weeks and less than a month. epa.gov
Table 2: Microbial Degradation of Chlorobenzoates
| Compound | Degrading Microorganism(s) | Degradation Time | Key Findings | Reference |
| 3-Chlorobenzoate (3-CBA) | Caballeronia sp. 19CS4-2, Paraburkholderia sp. 19CS9-1 | 20-28 hours for 5 mM | Degrade via chlorocatechol ortho-cleavage pathway. | mdpi.comnih.gov |
| 2-Chlorobenzoate (B514982) (2-CB) | Burkholderia sp. | 11 days in Madera soil | Chromosomally encoded degradative genes. | nih.gov |
| 4-Chlorobenzoate (4-CB) | Bradyrhizobium spp. | 28 days in Oversite soil | Population of degraders changed as degradation progressed. | nih.gov |
| p-Chlorobenzoic Acid | Soil Inoculum | 64 days | Complete degradation of 25 mg/L. | epa.gov |
Advanced Environmental Monitoring Techniques (e.g., for Groundwater Contamination)
Ensuring the safety of water resources requires robust and sensitive methods for detecting potential contaminants like Methyl 2-amino-3,5-dichlorobenzoate and its metabolites. The potential for groundwater contamination is a significant concern for any agrochemical, necessitating the development and application of advanced monitoring techniques.
Modern analytical chemistry offers a suite of powerful tools for the detection of trace levels of organic compounds in environmental matrices. For a compound like this compound, a common approach would involve a combination of chromatographic separation and mass spectrometric detection.
Key Monitoring Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile organic compounds. The sample is first vaporized and separated based on its components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both identification and quantification. The separation of related aminodichlorobenzoic esters has been achieved using gas chromatographic techniques. epa.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing non-volatile and thermally labile compounds, which may include conjugated metabolites of this compound. The separation occurs in a liquid phase, and various ionization techniques can be employed to transfer the analytes into the gas phase for mass analysis. This method is highly sensitive and selective, making it ideal for detecting trace contaminants in complex samples like groundwater.
High-Resolution Mass Spectrometry (HRMS): The use of HRMS, often coupled with either GC or LC, provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of unknown compounds, which is invaluable for identifying novel metabolites and degradation products in environmental samples.
The implementation of these advanced techniques is crucial for early detection of potential groundwater contamination, enabling timely remediation efforts and safeguarding public health. Continuous monitoring programs utilizing these methods are essential for a comprehensive understanding of the environmental behavior of this compound and its transformation products.
Table 2: Advanced Monitoring Techniques for Groundwater
| Technique | Principle | Applicability for this compound | Advantages |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Suitable for the parent compound and other volatile derivatives. | High separation efficiency, established methodology. |
| LC-MS | Separation of non-volatile compounds followed by mass-based detection. | Ideal for detecting conjugated metabolites and less volatile degradation products. | High sensitivity and selectivity, suitable for a wide range of compounds. |
| HRMS | Provides highly accurate mass measurements. | Enables identification of unknown metabolites and degradation products. | High confidence in compound identification, structural elucidation capabilities. |
Advanced Analytical Methodologies for Research and Characterization
Chromatography-Based Separation Techniques
Chromatography is a fundamental technique for separating the components of a mixture. For a compound like Methyl 2-amino-3,5-dichlorobenzoate, liquid and gas chromatography are the primary methods used for separation and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound and quantifying it in various matrices. bldpharm.comambeed.com The technique utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For polar aromatic compounds like this compound, reversed-phase HPLC is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. A UV detector is commonly used for detection, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. By comparing the peak area of the sample to that of a certified reference standard, the purity and concentration can be accurately determined.
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Value/Description |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. bldpharm.comambeed.com UPLC systems operate at much higher pressures and utilize columns packed with smaller particles (typically sub-2 µm). This results in sharper and narrower peaks, allowing for better separation of the main compound from closely related impurities. For complex samples or when high-throughput analysis is required, UPLC is the preferred method. The fundamental principles of separation are the same as in HPLC, but the enhanced performance provides more detailed and reliable analytical data.
Table 2: Typical UPLC System Configuration
| Parameter | Value/Description |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV-Vis or Photodiode Array (PDA) |
| Injection Volume | 1-2 µL |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov this compound itself has limited volatility due to the polar amino group. Therefore, its analysis by GC necessitates a chemical derivatization step to convert the polar -NH2 group into a less polar, more volatile group. mdpi.comresearchgate.net Common derivatization procedures involve acylation or silylation. For instance, the amino group can be reacted with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA) or a silylating agent to produce a derivative that is amenable to GC analysis. researchgate.netnih.gov Once derivatized, the compound can be vaporized and separated on a GC column, often detected by a Flame Ionization Detector (FID) or a mass spectrometer. nih.gov
Table 3: Example Derivatization and GC Parameters
| Step | Description |
| Derivatization Agent | Pentafluoropropionic Anhydride (PFPA) in Ethyl Acetate |
| Reaction | Converts the -NH2 group to a -NH-CO-C2F5 group |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Temperature Program | Start at 100 °C, ramp to 280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, providing unparalleled analytical performance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and specific analytical method ideal for detecting trace amounts of substances and identifying metabolites in complex biological matrices. scielo.org.zamdpi.com The UPLC or HPLC system separates the compounds, which are then ionized (e.g., via electrospray ionization - ESI) and introduced into a tandem mass spectrometer. In the mass spectrometer, a specific parent ion for this compound is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides very high selectivity and allows for quantification at very low levels. shimadzu.com This is particularly useful for metabolic studies, where related compounds such as 3,5-dichlorobenzoic acid or its glycine (B1666218) conjugate might be identified as metabolites. ebi.ac.uk
Table 4: Hypothetical LC-MS/MS MRM Transitions
| Compound | Parent Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Use |
| This compound | 220.0 | 188.0 (Loss of CH3OH) | Quantifier |
| This compound | 220.0 | 160.0 (Loss of CO & CH3OH) | Qualifier |
| 3,5-Dichlorobenzoic acid (Metabolite) | 191.0 | 147.0 (Loss of CO2) | Quantifier |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. nih.gov Following derivatization to increase volatility, the sample is injected into the GC, and the separated components enter the mass spectrometer. researchgate.net The MS detector provides two dimensions of data: the retention time from the GC and the mass spectrum from the MS. The mass spectrum is a molecular fingerprint based on the fragmentation pattern of the ionized molecule. This allows for the unambiguous identification of the derivatized this compound by matching its spectrum to a library or a reference standard. ajbls.com This technique is also used to profile related volatile organic compounds in a sample and to determine the structure of unknown metabolites, as demonstrated in studies of related compounds where metabolites like 3,5-dichlorobenzoic acid were identified after methylation. nih.gov
Table 5: Expected Mass Fragments for Derivatized this compound (PFP-derivative)
| m/z Value | Interpretation |
| 365 | Molecular Ion [M]⁺ |
| 334 | Loss of methoxy (B1213986) group [-OCH3] |
| 220 | Loss of the PFP group [-NHCOC2F5] |
| 188 | Further loss of methanol (B129727) [-CH3OH] from the 220 fragment |
Spectroscopic Methods for In-Situ Monitoring of Reactions
The real-time analysis of chemical reactions, a cornerstone of Process Analytical Technology (PAT), provides continuous insight into the progress of a chemical transformation. nih.govyoutube.com This approach allows for the immediate detection of reaction initiation, the tracking of reactant consumption and product formation, and the identification of transient intermediates. nih.gov For reactions involving this compound, such as its synthesis or its conversion into other valuable compounds, in-situ spectroscopic techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable.
One of the key reactions involving aromatic amines like this compound is diazotization. This process converts the primary amino group into a diazonium salt, which is a versatile intermediate for a wide range of subsequent transformations, including Sandmeyer reactions to introduce various functional groups. organic-chemistry.orglscollege.ac.inwikipedia.org The diazotization reaction is often rapid and can involve unstable intermediates, making in-situ monitoring essential for control and optimization. nih.gov
A study on the diazotization of 3-nitroaniline (B104315) using in-situ FTIR spectroscopy provides a relevant model for monitoring similar reactions with substituted anilines like Methyl 2--amino-3,5-dichlorobenzoate. nih.gov In this study, the formation of the diazonium salt was tracked in real-time by observing the appearance of a characteristic peak for the diazonium group (N≡N⁺) and the simultaneous disappearance of reactant peaks. nih.gov This continuous stream of data allows for a detailed understanding of the reaction kinetics and the influence of process parameters. youtube.com
In-situ FTIR Spectroscopy:
In-situ FTIR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. By inserting a probe directly into the reaction vessel, spectra can be continuously collected without the need for sampling. nih.gov This provides a significant advantage over traditional offline analysis, which can be time-consuming and may not accurately represent the state of the reaction at a given moment. nih.gov
For a reaction involving this compound, specific infrared absorption bands can be monitored to track the concentrations of reactants, intermediates, and products. For instance, the disappearance of the N-H stretching vibrations of the primary amine group in this compound and the appearance of a strong, characteristic band for the triple bond of the diazonium group (N≡N⁺) would indicate the progress of a diazotization reaction. nih.gov
A three-dimensional surface plot generated from in-situ FTIR data can visualize the entire course of a reaction, showing the changes in the infrared spectrum over time. nih.gov This allows for the identification of key stages of the reaction and any potential deviations from the expected pathway.
Raman Spectroscopy:
Raman spectroscopy is another valuable tool for the in-situ monitoring of chemical reactions. It is particularly well-suited for aqueous reaction media and can provide complementary information to FTIR spectroscopy. The diazotization of various aniline (B41778) derivatives has been characterized using Raman spectroscopy, where the formation of the diazonium salt is confirmed by the appearance of a distinct band for the N≡N bond stretching in the range of 2285-2305 cm⁻¹.
The kinetic studies of diazotization reactions have been successfully carried out using spectroscopic methods, providing valuable data on reaction rates and the stability of the diazonium intermediates. researchgate.net The presence of substituents on the aromatic ring, such as the chlorine atoms and the methyl ester group in this compound, will influence the electronic properties of the molecule and thus the kinetics and spectroscopic features of its reactions.
Chemometric Analysis:
Conclusion and Future Research Directions
Summary of Current Research Advances and Contributions
Research on Methyl 2-amino-3,5-dichlorobenzoate has primarily focused on its role as a chemical intermediate and its phytotoxic properties. The compound, also known as Methyl 3,5-dichloroanthranilate, is a derivative of 2-amino-3,5-dichlorobenzoic acid. nih.govcymitquimica.com Studies have explored the synthesis of various derivatives of this acid to investigate their herbicidal effects. nih.gov
In one line of research, this compound was prepared alongside other derivatives to test for phytotoxicity in pre- and post-emergence applications against several weed species. nih.gov While the N,N-di,sec.butylamide of 2-amino-3,5-dichlorobenzoic acid showed selective herbicidal activity, the research highlighted the importance of exploring various functionalizations of the parent acid. nih.gov
The broader family of halogenated aminobenzoic acid derivatives has been a subject of significant investigation for various applications. For instance, the related compound, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated potent antimicrobial and anticancer properties, specifically against breast cancer cell lines by targeting the PI3K/AKT pathway. mdpi.com Another related ester, Methyl 2-amino-5-bromobenzoate, has been studied for its nonlinear optical (NLO) properties, suggesting potential applications in materials science. researchgate.net Similarly, derivatives of 2-amino-5-chlorobenzothiazole (B1265905) have been synthesized and shown to possess antifungal activity. researchgate.net These studies on analogous compounds underscore the potential for discovering diverse bioactivities within this class of molecules.
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite the foundational research into its synthesis and phytotoxicity, there are significant knowledge gaps in the scientific understanding of this compound. The current body of literature is limited, and much of the focus has been on its role as a precursor or as part of broader herbicidal studies rather than on its intrinsic properties and potential applications.
A major unexplored avenue is the comprehensive evaluation of its biological activities. While its parent acid and other chlorinated analogues have shown promise, there is a lack of dedicated research into the potential antimicrobial, anticancer, or other therapeutic effects of this compound itself. mdpi.com The influence of the specific dichlorination pattern (3,5-dichloro) combined with the methyl ester functionality on biological targets remains largely uninvestigated.
Furthermore, the material science applications of this compound are completely unexplored. Research on similar structures, such as Methyl 2-amino-5-bromobenzoate for its NLO properties, suggests that this compound could possess interesting solid-state characteristics. researchgate.net There is a clear gap in the investigation of its crystal structure, photophysical properties, and potential use in electronic or photonic devices. The synthesis and study of supramolecular assemblies involving this compound, as has been done with other chlorobenzoic acid derivatives, could also reveal novel material properties. mdpi.com
Future Prospects for Novel Derivatives and Applications
The existing research on related compounds provides a fertile ground for envisioning future prospects for this compound. The development of novel derivatives represents a promising direction for future research.
Novel Derivatives: Future synthetic efforts could focus on modifying the amine and ester functionalities to create new classes of compounds. For example, the amino group could be acylated, alkylated, or incorporated into heterocyclic systems, a strategy that has proven successful for developing bioactive molecules from similar building blocks. nih.gov The synthesis of thiazolidinone derivatives, which are known to exhibit a wide range of pharmacological properties including anticancer and anti-inflammatory effects, could be a fruitful area of exploration. mdpi.com
Future Applications: Based on the activities of related compounds, several potential applications for novel derivatives of this compound can be proposed:
Medicinal Chemistry: Inspired by the anticancer activity of 2-amino-3-chlorobenzoic acid, new derivatives could be designed and screened as potential therapeutic agents. mdpi.com The dichlorinated phenyl ring offers a scaffold that can be further modified to optimize interactions with biological targets.
Agrochemicals: While initial studies focused on phytotoxicity, a more nuanced approach could lead to the development of selective herbicides or fungicides, building upon the initial findings. nih.gov
Materials Science: A systematic investigation into the NLO and other photophysical properties of this compound and its derivatives could open up new applications in optoelectronics. researchgate.net The creation of fluorescent derivatives, similar to those made with NBD-chloride, could also be explored for use as chemical sensors or biological probes. mdpi.com
The following table summarizes the research on compounds related to this compound, suggesting potential research avenues.
| Compound/Derivative Class | Research Focus/Application | Potential for this compound |
| 2-Amino-3-chlorobenzoic acid | Anticancer and antimicrobial activity mdpi.com | Investigation of therapeutic properties |
| Methyl 2-amino-5-bromobenzoate | Nonlinear optical (NLO) properties researchgate.net | Exploration of material science applications |
| Thiazolidinone derivatives | Anticancer, antimicrobial, anti-inflammatory mdpi.com | Synthesis of novel bioactive derivatives |
| 2-Amino-5-chlorobenzothiazole derivatives | Antifungal activity researchgate.net | Development of new antifungal agents |
This structured approach to future research, leveraging the knowledge from related compounds, could unlock the full potential of this compound and its derivatives.
Q & A
Basic Questions
Q. What are the key physicochemical properties of Methyl 2-amino-3,5-dichlorobenzoate, and how are they determined experimentally?
- Molecular formula : C₈H₇Cl₂NO₂; Molecular weight : 220.05 g/mol .
- Storage conditions : Store in a dark place under inert atmosphere at room temperature to prevent degradation .
- Characterization methods :
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR can confirm the structure (e.g., integration ratios for aromatic protons, methyl ester signals). For similar compounds, δ ~3.8 ppm corresponds to the methoxy group .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% for research-grade material) .
- Melting point determination : Not reported in available literature; differential scanning calorimetry (DSC) is recommended for stability studies.
Q. What synthetic routes are available for this compound, and what are their limitations?
- General pathway :
Amination and esterification : React 2-amino-3,5-dichlorobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) .
Purification : Crystallization from ethanol-water mixtures improves yield (~65% based on analogous syntheses) .
- Challenges :
- Side reactions : Competing chlorination or over-esterification may occur; use controlled stoichiometry and low temperatures .
- Scale-up limitations : Batch reactors may require extended reaction times; continuous flow systems could optimize efficiency .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Factors to optimize :
- Catalyst selection : DIPEA (N,N-diisopropylethylamine) improves nucleophilic substitution in analogous triazine syntheses .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may require post-reaction distillation .
- Temperature control : Maintain ≤35°C to prevent decomposition of sensitive intermediates .
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., molar ratios, temperature gradients) and identify critical parameters .
Q. What spectroscopic techniques are most effective for resolving structural ambiguities in this compound derivatives?
- Advanced NMR strategies :
- 2D-COSY and HSQC : Resolve overlapping aromatic proton signals in dichlorinated analogs .
- NOESY : Confirms spatial proximity of substituents (e.g., amino and ester groups) .
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Electronic effects :
- Electron-withdrawing Cl groups : Activate the aromatic ring toward electrophilic substitution but deactivate nucleophilic sites .
- Amino group : Enhances para/ortho-directed reactivity; protection (e.g., acetylation) may be needed for selective functionalization .
Methodological Recommendations
- Contradiction analysis : If spectral data conflicts with expected structures (e.g., unexpected peaks in NMR), re-examine reaction conditions for side products or employ deuterated solvents to suppress artifacts .
- Scale-up protocols : For gram-scale synthesis, adopt automated reactors with real-time monitoring (e.g., in-line FTIR) to maintain reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
